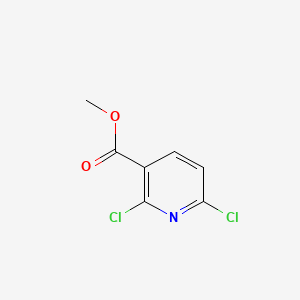

Methyl 2,6-dichloronicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVVGOJYWCHRCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455409 | |

| Record name | Methyl 2,6-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65515-28-8 | |

| Record name | Methyl 2,6-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,6-dichloropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,6-dichloronicotinate from 2,6-dichloronicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dichloronicotinate is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] As a derivative of nicotinic acid, its unique structure, characterized by two chlorine atoms on the pyridine ring, makes it a valuable building block for the synthesis of a wide array of more complex, biologically active molecules.[1][2] Its applications range from the development of novel anti-inflammatory and analgesic drugs to its use in the formulation of effective herbicides and pesticides.[1][3]

This guide provides a comprehensive overview of the synthesis of this compound from its carboxylic acid precursor, 2,6-dichloronicotinic acid. We will delve into the prevalent synthetic methodologies, offering detailed experimental protocols and a thorough examination of the underlying reaction mechanisms. Furthermore, this guide will cover the essential aspects of characterization and safety precautions necessary for the successful and safe execution of this synthesis in a laboratory setting.

Synthesis Methodologies: A Comparative Analysis

The conversion of 2,6-dichloronicotinic acid to its methyl ester can be accomplished through several reliable methods. The choice of method often depends on the scale of the reaction, the availability of specific reagents, and the desired purity of the final product. Here, we will discuss two primary approaches: direct acid-catalyzed esterification (Fischer Esterification) and a two-step procedure via an acyl chloride intermediate.

Method 1: Direct Acid-Catalyzed Esterification

Fischer esterification is a classic and straightforward method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst. This equilibrium-driven reaction is usually pushed towards the product by using a large excess of the alcohol, which also often serves as the solvent.

Two common variations of this method for the synthesis of this compound involve the use of either hydrogen chloride gas or concentrated sulfuric acid as the catalyst.

-

Using Hydrogen Chloride in Methanol: In this approach, anhydrous hydrogen chloride gas is bubbled through methanol to generate a highly acidic solution. This in-situ generation of an acidic environment protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

-

Using Concentrated Sulfuric Acid in Methanol: A catalytic amount of concentrated sulfuric acid is added to a solution of the carboxylic acid in methanol. Similar to the hydrogen chloride method, the sulfuric acid protonates the carboxylic acid, facilitating the esterification process. This method avoids the need for handling gaseous hydrogen chloride.

Method 2: Two-Step Synthesis via Acyl Chloride Intermediate

An alternative and often higher-yielding approach involves a two-step process.[4] First, the carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol to form the desired ester.

This method is particularly advantageous as the conversion of the carboxylic acid to the highly reactive acyl chloride is an irreversible reaction, driven by the formation of gaseous byproducts (SO₂ and HCl).[5] The subsequent reaction of the acyl chloride with methanol is typically rapid and efficient.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Fischer Esterification using Hydrogen Chloride in Methanol

This protocol is adapted from a known procedure for the synthesis of this compound.[6]

Step-by-Step Methodology:

-

Suspend 19.1 g (0.1 mol) of 2,6-dichloronicotinic acid in 250 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred suspension until saturation is achieved.

-

Remove the ice bath and allow the reaction mixture to stand at room temperature for 48 hours.

-

After the standing period, heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture and evaporate the solvent under high vacuum at 40 °C.

-

Dry the resulting residue under high vacuum at 40 °C to obtain the crude product.

-

Purify the brown crystalline product by recrystallization from an ether-pentane mixture to yield pure this compound.

Protocol 2: Fischer Esterification using Sulfuric Acid in Methanol

This protocol is based on a similar synthesis of methyl 2,6-dichloroisonicotinate.[7]

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve 187 g (0.974 mol) of 2,6-dichloronicotinic acid in 1650 mL of methanol.

-

Carefully add 5 mL of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture at reflux for 24 hours.

-

After cooling, remove the majority of the methanol under vacuum.

-

The resulting residue can then be subjected to a standard aqueous work-up (e.g., neutralization with a weak base and extraction with an organic solvent) and purified by recrystallization.

Protocol 3: Two-Step Synthesis via Acyl Chloride

This protocol is based on a general procedure for the esterification of carboxylic acids using thionyl chloride and methanol.[8][9]

Step 1: Synthesis of 2,6-dichloronicotinoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2,6-dichloronicotinic acid.

-

Add an excess of thionyl chloride (approximately 2-3 equivalents).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[5]

-

Heat the mixture to reflux until the evolution of gaseous byproducts (SO₂ and HCl) ceases.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Synthesis of this compound

-

To the crude 2,6-dichloronicotinoyl chloride, carefully add an excess of anhydrous methanol at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for a few hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is then subjected to an aqueous work-up and purification by recrystallization.

Reaction Mechanisms

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and troubleshooting potential issues.

Fischer Esterification Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.

Caption: Mechanism of Fischer Esterification.

Acyl Chloride Formation and Esterification Mechanism

This two-step process involves the initial formation of a highly reactive acyl chloride.

Caption: Mechanism of Esterification via Acyl Chloride.

Characterization of Reactants and Products

Proper characterization of the starting material and the final product is essential to confirm the success of the synthesis and the purity of the compound.

| Property | 2,6-Dichloronicotinic acid | This compound |

| Molecular Formula | C₆H₃Cl₂NO₂ | C₇H₅Cl₂NO₂ |

| Molecular Weight | 192.00 g/mol [2] | 206.02 g/mol [3] |

| Appearance | White to light yellow powder/crystal[2] | White to light yellow powder/crystal[3] |

| Melting Point | 146-150 °C[2] | 57-61 °C[3] |

| CAS Number | 38496-18-3[2] | 65515-28-8[3] |

Spectroscopic Data

-

¹H NMR:

-

2,6-Dichloronicotinic acid: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. A broad singlet corresponding to the carboxylic acid proton will also be present, typically at a downfield chemical shift. A spectrum for this compound is available for reference.[10]

-

This compound: The spectrum will show two doublets in the aromatic region for the pyridine ring protons and a singlet at approximately 3.9 ppm corresponding to the three protons of the methyl ester group. A reference spectrum for this compound has been noted.[10]

-

-

¹³C NMR:

-

2,6-Dichloronicotinic acid: The carbon NMR spectrum will show six distinct signals: one for the carboxylic acid carbon, and five for the carbons of the pyridine ring.

-

This compound: The spectrum will display seven signals: one for the carbonyl carbon of the ester, one for the methyl carbon of the ester, and five for the pyridine ring carbons.

-

-

Infrared (IR) Spectroscopy:

-

2,6-Dichloronicotinic acid: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹).

-

This compound: The spectrum will show a strong C=O stretching band for the ester (typically around 1720-1740 cm⁻¹) and the absence of the broad O-H stretch of the carboxylic acid. C-O stretching bands will also be present.

-

Safety Precautions

A thorough understanding and implementation of safety protocols are paramount when performing this synthesis, primarily due to the hazardous nature of some of the reagents involved.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Thionyl chloride is a corrosive and toxic substance. It reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl). Inhalation can be fatal, and it can cause severe skin burns and eye damage.[8]

-

Precautions: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles. Ensure that all glassware is dry before use to prevent violent reactions.

-

-

Concentrated Sulfuric Acid (H₂SO₄) and Hydrogen Chloride (HCl) gas:

-

Hazards: Both are highly corrosive and can cause severe burns upon contact with skin and eyes. Inhalation of vapors or gas can cause respiratory irritation.

-

Precautions: Handle with extreme care in a fume hood. Always wear appropriate PPE. When preparing solutions, always add acid to the solvent slowly and with stirring.

-

-

General Precautions:

-

Review the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[10]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

-

Conclusion

The synthesis of this compound from 2,6-dichloronicotinic acid is a well-established transformation that can be achieved through multiple reliable methods. The choice between direct esterification and a two-step procedure via an acyl chloride will depend on the specific requirements of the researcher, including scale, desired yield, and available equipment. By following the detailed protocols outlined in this guide and adhering to strict safety precautions, researchers can confidently and safely synthesize this valuable chemical intermediate for its numerous applications in drug discovery and agrochemical development.

References

- 1. 2,6-Dichloroaniline(608-31-1) 13C NMR spectrum [chemicalbook.com]

- 2. shd-pub.org.rs [shd-pub.org.rs]

- 3. rsc.org [rsc.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2,6-Dichloronicotinic acid(38496-18-3) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2,6-dichloronicotinate: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

Introduction: Unveiling a Versatile Pyridine Derivative

Methyl 2,6-dichloronicotinate, a halogenated pyridine derivative, stands as a pivotal building block in the realms of medicinal chemistry and agrochemical development. Its strategic placement of chloro- and methyl ester functionalities on the pyridine ring imparts a unique reactivity profile, rendering it an invaluable precursor for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications and safety considerations, tailored for researchers, scientists, and professionals in drug development and related fields.

Core Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is paramount for its effective utilization in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 65515-28-8 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2] |

| Molecular Weight | 206.02 g/mol | [1] |

| IUPAC Name | Methyl 2,6-dichloropyridine-3-carboxylate | [3] |

| Synonyms | 2,6-Dichloronicotinic acid methyl ester, Methyl 2,6-dichloropyridine-3-carboxylate | [1][4] |

| Appearance | White to light yellow powder or crystal | [1][4] |

| Melting Point | 57-61 °C | [1] |

| Purity | ≥98% (GC) | [1][2] |

| Storage Conditions | 2-8 °C | [1] |

Strategic Synthesis: The Esterification Pathway

The most prevalent and straightforward method for the preparation of this compound involves the esterification of its corresponding carboxylic acid precursor, 2,6-dichloronicotinic acid. This acid-catalyzed reaction is favored for its efficiency and scalability.

Reaction Principle: Fischer-Speier Esterification

The synthesis is typically achieved through a Fischer-Speier esterification, where the carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the methyl ester.

Detailed Experimental Protocol

-

Materials:

-

2,6-Dichloronicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloronicotinic acid (1.0 equivalent).

-

Add a significant excess of anhydrous methanol to the flask, sufficient to fully dissolve the starting material and act as the solvent.

-

Slowly and cautiously, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or thionyl chloride (e.g., 1.2 equivalents) to the stirring mixture. The addition of thionyl chloride should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Agrochemicals

The utility of this compound as a chemical intermediate is vast, with its primary applications centered in the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Intermediate

The dichloro-substituted pyridine core of this molecule serves as a versatile scaffold for the development of novel therapeutic agents. It is a key precursor in the synthesis of compounds with a range of biological activities, including:

-

Anti-inflammatory and Analgesic Drugs: The nicotinate backbone can be modified to generate potent inhibitors of inflammatory pathways.[1]

-

Anticancer Agents: Derivatives have shown promising cytotoxicity against various cancer cell lines.[3]

-

Neurological Disorder Treatments: Its unique structure is a valuable starting point for the development of drugs targeting the central nervous system.[1]

Agrochemical Synthesis

In the agricultural sector, this compound is instrumental in the production of modern crop protection agents.[1] Its structure is incorporated into:

-

Insecticides: The pyridine ring is a common feature in many effective insecticides.

-

Herbicides: Modifications of the molecule lead to compounds with potent herbicidal activity.

Other Applications

Beyond these primary fields, this compound also finds use in:

-

Material Science: As a monomer or additive in the creation of specialized polymers and coatings.[1]

-

Analytical Chemistry: It can serve as a reference standard for the calibration of analytical instruments and the validation of testing methods.[1]

Analytical Characterization

Confident identification and purity assessment of this compound are crucial. Standard analytical techniques are employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) and two doublets in the aromatic region corresponding to the two protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the ester carbonyl carbon, and the five carbons of the pyridine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1730 cm⁻¹), C-Cl stretching vibrations, and the aromatic C=C and C-N stretching of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Recommended storage temperature is between 2-8 °C.[1]

Disposal

-

Dispose of waste material in accordance with local, regional, and national regulations.

-

Do not allow the product to enter drains.[7]

Caption: Key safety protocols for this compound.

Conclusion: A Cornerstone of Modern Synthesis

This compound has firmly established itself as a cornerstone intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its well-defined properties, accessible synthesis, and versatile reactivity make it an indispensable tool for chemists and researchers. By adhering to the technical details and safety protocols outlined in this guide, scientists can confidently and effectively leverage the potential of this powerful building block to drive innovation in their respective fields.

References

- 1. rsc.org [rsc.org]

- 2. 2,6-Dichloronicotinic acid(38496-18-3) 1H NMR spectrum [chemicalbook.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 4. METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR spectrum [chemicalbook.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0254591) [hmdb.ca]

- 6. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of Methyl 2,6-dichloronicotinate in Common Organic Solvents

Introduction: The Critical Role of Solubility in the Application of Methyl 2,6-dichloronicotinate

This compound (CAS No. 65515-28-8) is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl ester group, provides a versatile scaffold for the development of novel bioactive molecules.[1] The compound typically appears as a white to light yellow crystalline powder with a melting point in the range of 57-61°C.[1]

The efficiency of synthetic reactions, purification processes such as recrystallization, and the formulation of final products are all intrinsically linked to the solubility of this key building block. A thorough understanding of its solubility profile in various organic solvents is therefore not merely academic but a fundamental prerequisite for process optimization, scalability, and ensuring the quality and purity of active pharmaceutical ingredients (APIs) and other fine chemicals.

This technical guide provides a comprehensive framework for determining the solubility of this compound. In the absence of extensive publicly available quantitative solubility data, this document serves as a practical, in-depth manual for researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data in their own laboratories. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol, and offer insights into the interpretation and application of the acquired data.

Understanding the Molecular Basis of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2][3] For this compound, a molecule of moderate polarity, its solubility in a given solvent will be a function of the interplay between various intermolecular interactions, including:

-

Dipole-dipole interactions: The polar C-Cl, C=O, and C-N bonds in the molecule create a net dipole moment, allowing for favorable interactions with polar solvents.

-

London dispersion forces: These are present in all molecules and will be the primary mode of interaction with nonpolar solvents.

-

Hydrogen bonding: While this compound itself does not have hydrogen bond donors, the ester and pyridine nitrogen can act as hydrogen bond acceptors, potentially increasing its solubility in protic solvents like alcohols.

The presence of the two chlorine atoms enhances the molecule's lipophilicity, suggesting a preference for less polar organic solvents. However, the polar ester and pyridine functionalities introduce a degree of polarity that may confer solubility in more polar organic media.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

To obtain accurate and thermodynamically sound solubility data, the isothermal shake-flask method is the gold standard.[4] This method involves equilibrating an excess of the solid solute with a known amount of solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Experimental Workflow

The following diagram outlines the key steps in the determination of the solubility of this compound using the isothermal shake-flask method.

Caption: Workflow for the determination of solubility using the isothermal shake-flask method.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

-

This compound (purity ≥98%)[1]

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps and PTFE septa

-

Analytical balance

-

Volumetric flasks and pipettes

-

Isothermal shaker or water bath with agitation

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of solid this compound to a series of glass vials. A visual excess of solid should remain at the end of the experiment to ensure saturation has been achieved.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to equilibrium, but 24-72 hours is typically adequate.

-

-

Sampling:

-

Once equilibrium is reached, cease agitation and allow the vials to stand in the isothermal environment for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method. A C18 reversed-phase column with a mobile phase of acetonitrile and water is a good starting point. The detection wavelength can be set based on the UV absorbance maximum of the compound.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) and moles per liter (mol/L).

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (Hypothetical Data)

| Solvent | Solvent Class | Solubility (g/L) | Solubility (mol/L) |

| Dichloromethane | Chlorinated | Data to be determined | Data to be determined |

| Chloroform | Chlorinated | Data to be determined | Data to be determined |

| Toluene | Aromatic Hydrocarbon | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | Ether | Data to be determined | Data to be determined |

| Ethyl Acetate | Ester | Data to be determined | Data to be determined |

| Acetone | Ketone | Data to be determined | Data to be determined |

| Acetonitrile | Nitrile | Data to be determined | Data to be determined |

| Methanol | Polar Protic | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | Data to be determined | Data to be determined |

| Isopropanol | Polar Protic | Data to be determined | Data to be determined |

| n-Heptane | Nonpolar | Data to be determined | Data to be determined |

Interpretation of Results:

The solubility data will provide valuable insights into the types of solvents that are most suitable for various applications. For instance:

-

High solubility in a particular solvent suggests its utility for reaction media or for preparing concentrated stock solutions.

-

Moderate solubility with a steep temperature dependence is often ideal for recrystallization, allowing for high recovery of the purified compound upon cooling.

-

Low solubility in a solvent may be advantageous for precipitation or for use as an anti-solvent in crystallization processes.

Safety and Handling Considerations

As with any chemical compound, appropriate safety precautions should be taken when handling this compound and the organic solvents used in this protocol.[5]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.[5][6][7][8]

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ws [chem.ws]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. 2,6-Dichloronicotinic acid - Safety Data Sheet [chemicalbook.com]

The Strategic Role of Methyl 2,6-dichloronicotinate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dichloronicotinate, a halogenated pyridine derivative, has emerged as a highly versatile and strategically important building block in the field of medicinal chemistry. Its unique electronic properties and multiple reactive sites allow for a diverse range of chemical transformations, making it an ideal scaffold for the synthesis of complex bioactive molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound. We will delve into detailed experimental protocols, explore the mechanistic rationale behind its key reactions, and present case studies of its application in the development of kinase inhibitors and other therapeutic agents. Furthermore, this guide will illuminate the structure-activity relationships of its derivatives and provide insights into its emerging role in agrochemical synthesis.

Introduction: The Strategic Importance of the Dichloronicotinate Scaffold

The incorporation of halogenated heterocyclic moieties is a well-established strategy in drug discovery to enhance the pharmacological properties of lead compounds. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among these, the dichlorinated pyridine core of this compound offers a particularly advantageous starting point for synthetic chemists.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 57-61 °C |

| Solubility | Soluble in most organic solvents |

Unique Reactivity Profile: A Versatile Synthetic Synthon

The key to the utility of this compound lies in the differential reactivity of its functional groups. The two chlorine atoms at the C2 and C6 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the methyl ester at the C3 position can be readily hydrolyzed or converted to other functional groups. This trifunctional nature allows for sequential and regioselective modifications, providing access to a vast chemical space.

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The most common and practical approach for the synthesis of this compound is the Fischer-Speier esterification of 2,6-dichloronicotinic acid.

Fischer-Speier Esterification: A Step-by-Step Laboratory Protocol

This protocol is adapted from established procedures for the esterification of nicotinic acid derivatives.[1][2]

Materials and Reagents:

-

2,6-Dichloronicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Detailed Procedure:

-

Suspend 2,6-dichloronicotinic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension. Alternatively, the methanolic solution can be saturated with hydrogen chloride gas.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography to afford a white to off-white crystalline solid.

Mechanistic Rationale

The Fischer-Speier esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the methyl ester.

Caption: Fischer-Speier Esterification Mechanism.

Core Reactivity and Functionalization Strategies

The synthetic versatility of this compound stems from the ability to selectively functionalize the pyridine ring and the ester moiety.

Nucleophilic Aromatic Substitution (SNAr) at the C2 and C6 Positions

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C2 and C6 positions towards nucleophilic attack. This allows for the displacement of the chlorine atoms by a variety of nucleophiles, including amines, alcohols, and thiols.

Mechanistic Principles and Regioselectivity:

The SNAr reaction proceeds through a Meisenheimer-like intermediate. The regioselectivity of the substitution (C2 vs. C6) can often be controlled by the choice of nucleophile, base, and reaction conditions. For instance, steric hindrance can favor substitution at the less hindered C6 position.

Caption: SNAr Mechanism on this compound.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful methods for introducing aryl, heteroaryl, and amino substituents at the C2 and C6 positions. These reactions significantly expand the diversity of accessible derivatives.

Applications in Medicinal Chemistry: Case Studies and Therapeutic Potential

The dichloronicotinate scaffold has been successfully employed in the synthesis of a variety of biologically active compounds.

As a Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The pyridine core of this compound can serve as a scaffold to mimic the hinge-binding region of ATP in the kinase active site.

Case Study: Synthesis of Pyrido[2,3-d]pyrimidin-7-one based Abl Kinase Inhibitors

Derivatives of this compound have been used to synthesize potent inhibitors of the Abl kinase, a key target in chronic myeloid leukemia (CML).

Synthetic Workflow:

Caption: Synthetic workflow for an Abl kinase inhibitor.

Structure-Activity Relationship (SAR) Analysis:

Studies have shown that substitutions at the C6 position of the pyridopyrimidine core, derived from the C6 chloro position of the starting material, can significantly impact the inhibitor's potency and selectivity. For example, introducing a 2,6-dichlorophenyl group at this position has been shown to enhance binding to the Abl kinase.

Biological Activity Data:

| Compound | Modification at C6 | Abl IC₅₀ (nM) |

| Lead Compound | Phenyl | 50 |

| Optimized Inhibitor | 2,6-Dichlorophenyl | 5 |

In the Synthesis of Anti-inflammatory and Analgesic Agents

The dichloronicotinate scaffold is also a valuable precursor for compounds with anti-inflammatory and analgesic properties. The ability to introduce diverse functional groups allows for the fine-tuning of activity against various inflammatory targets.

Applications in Agrochemicals

Beyond pharmaceuticals, this compound serves as a key intermediate in the synthesis of modern agrochemicals, including herbicides and fungicides. The dichloropyridine moiety is a common feature in several classes of pesticides.

Future Perspectives and Emerging Applications

The versatility of this compound continues to be explored in various areas of chemical biology and materials science. Its potential as a building block for molecular probes, functional dyes, and polymers is an active area of research.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its readily available nature, coupled with its diverse reactivity, provides a robust platform for the synthesis of a wide array of bioactive molecules. A thorough understanding of its chemical properties and reactivity is crucial for leveraging its full potential in the design and development of next-generation therapeutics and agrochemicals.

References

Methodological & Application

Suzuki-Miyaura coupling of Methyl 2,6-dichloronicotinate with arylboronic acids

An Application Guide to the Suzuki-Miyaura Coupling of Methyl 2,6-dichloronicotinate with Arylboronic Acids

Introduction: The Strategic Importance of Arylated Nicotinates

The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between organoboron compounds and organic halides has become an indispensable tool in both academic research and industrial-scale synthesis, particularly in the pharmaceutical sector.[2][4]

Among the vast array of building blocks used in drug discovery, functionalized nicotinic acid derivatives are of paramount importance, serving as core scaffolds in a multitude of biologically active compounds.[5][6] this compound is an especially valuable and versatile starting material, featuring two distinct chlorine atoms that serve as reactive handles for sequential functionalization.[7] However, the cross-coupling of dihalopyridines is not without its challenges. Issues such as catalyst deactivation by the Lewis basic pyridine nitrogen, and the need for precise control over regioselectivity, demand a carefully optimized and well-understood protocol.[8][9][10][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling of this compound. It moves beyond a simple recitation of steps to explain the underlying principles, offering insights into reaction optimization, troubleshooting, and the causal factors behind procedural choices.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

A fundamental understanding of the reaction mechanism is critical for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key stages involving a palladium catalyst.[3][12][13]

-

Oxidative Addition: The cycle begins with a catalytically active, 14-electron Pd(0) complex. This species undergoes oxidative addition into the carbon-chlorine bond of the this compound, forming a new, square-planar Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[12][14]

-

Transmetalation: This step requires the activation of the arylboronic acid by a base (e.g., K₃PO₄, Cs₂CO₃).[13][15] The base converts the neutral boronic acid into a more nucleophilic anionic "ate" complex (e.g., [ArB(OH)₃]⁻). This boronate then displaces the halide on the Pd(II) center, transferring its aryl group to the palladium. This is the crucial C-C bond-forming precursor step.

-

Reductive Elimination: The diaryl-Pd(II) complex formed during transmetalation is often unstable. It rapidly undergoes reductive elimination, expelling the newly formed biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[12][13]

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Controlling Regioselectivity: Mono- vs. Di-substitution

A key strategic consideration when using this compound is controlling the regioselectivity. It is often desirable to perform a selective mono-arylation, leaving the second chlorine available for a subsequent, different coupling reaction.

Achieving high selectivity for mono-functionalization is typically accomplished by careful control of the reaction stoichiometry, generally by using a slight excess of the this compound relative to the arylboronic acid (e.g., 1.2-1.5 equivalents of the dichloride).[8] The inherent electronic properties of the substrate also play a role; the electron-withdrawing methyl ester group at the 3-position deactivates the adjacent C2 and C6 positions, but steric and other electronic factors of the incoming arylboronic acid and the catalyst system can influence which site reacts preferentially.[8][10] For exhaustive di-substitution, an excess of the arylboronic acid (e.g., 2.2-2.5 equivalents) is employed.

Optimized Protocol for Mono-Arylation

This protocol provides a robust starting point for the selective mono-arylation of this compound. Optimization of the catalyst, ligand, base, and temperature may be required for specific arylboronic acids.

Materials and Equipment:

-

Substrates: this compound, Arylboronic acid

-

Catalyst System: Palladium(II) acetate (Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos, Xantphos) or a pre-formed precatalyst (e.g., SPhos-Pd-G3).[8]

-

Base: Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

-

Solvent: Anhydrous, degassed 1,4-dioxane and water.

-

Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, septum, inert gas line (Argon or Nitrogen), syringes, heating mantle or oil bath.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen-free atmosphere, which is critical to prevent catalyst deactivation.[5][8][9]

-

Catalyst and Solvent Addition: In a separate vial, briefly purge with inert gas before adding the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add degassed, anhydrous 1,4-dioxane and degassed water (e.g., 10:1 v/v) to the Schlenk flask via syringe.[8] Then, add the catalyst/ligand solution to the reaction mixture.

-

Reaction Execution: Immerse the flask in a preheated oil bath set to 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.[9]

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired mono-arylated product.[8]

Data Summary: Starting Conditions for Optimization

The choice of catalyst, ligand, base, and solvent is critical for success. The following table summarizes conditions reported for similar dichloropyridine substrates, providing a valuable starting point for optimization.

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (2.3) | Dioxane/H₂O (4:1) | 100 | 85 | [7] |

| 2 | 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | >95 | [8] |

| 3 | 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 85 | [5] |

| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 70-80 | 60 | [16] |

Experimental Workflow

The entire process, from initial setup to final product analysis, can be visualized as a logical sequence of operations.

Caption: A generalized workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common problems and their potential solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low to No Yield | Inactive Catalyst: The Pd(0) species is sensitive to oxygen. | Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.[9] Use a reliable precatalyst. |

| Poor Reagent Quality: The boronic acid may have degraded (protodeboronation). | Use fresh, high-purity boronic acid. A slight excess (1.2 equiv) can sometimes compensate for minor degradation.[9] | |

| Suboptimal Conditions: Incorrect choice of base, solvent, or temperature. | Screen different bases (K₃PO₄, Cs₂CO₃) and solvents. Ensure the temperature is adequate to promote oxidative addition of the aryl chloride. | |

| Formation of Side Products | Homocoupling of Boronic Acid: Can occur if transmetalation is slow or if oxygen is present. | Ensure an inert atmosphere. Optimize the base and solvent to facilitate efficient transmetalation.[17] |

| Protodeboronation: The boronic acid reacts with residual water/protons, losing its boron moiety. | Use anhydrous solvents and reagents. The choice of base can also influence this side reaction.[9][18] | |

| Poor Regioselectivity | Incorrect Stoichiometry: Using too much boronic acid when targeting mono-substitution. | For mono-arylation, use a slight excess of the this compound (1.2-1.5 equiv).[8] |

| Non-selective Catalyst: The catalyst system may not differentiate well between the two C-Cl bonds. | Experiment with bulkier phosphine ligands, which can enhance steric differentiation between the two sites. |

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 2,6-dichloronicotinate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Substituted Nicotinates

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. Among these, substituted aminonicotinates are privileged scaffolds found in a wide array of biologically active compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of C–N bonds, offering a significant improvement over traditional methods that often require harsh conditions and exhibit limited substrate scope.[1] This application note provides a detailed guide to the selective monoamination of methyl 2,6-dichloronicotinate with primary amines, a key transformation for accessing valuable 2-amino-6-chloronicotinate intermediates.

This compound presents a unique challenge due to the presence of two reactive chloride leaving groups. Achieving selective monoamination at the C2 position is crucial for subsequent diversification of the molecule. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer troubleshooting advice to enable researchers to successfully implement this transformation in their own laboratories.

Mechanism and Key Parameters for Selective Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2][3][4] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

The Catalytic Cycle

The catalytic cycle begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) species, forming a palladium(II) intermediate. Subsequently, the primary amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C–N bond and regenerates the active palladium(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Achieving Regioselectivity with Dichloronicotinates

For substrates like this compound, the primary challenge is to control the regioselectivity of the amination. The electronic properties of the pyridine ring play a significant role, with the C2 and C6 positions being more electron-deficient and thus more susceptible to oxidative addition compared to other positions on the ring.[5] In the case of 2,6-dichloronicotinate, the C2 position is generally favored for monoamination due to a combination of electronic and steric factors.

Several key parameters can be fine-tuned to maximize the selectivity for monoamination at the C2 position:

-

Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands, such as those from the Buchwald (e.g., BrettPhos, RuPhos) and Hartwig research groups, are often highly effective in promoting the desired transformation while minimizing side reactions.[2] For heteroaryl chlorides, Josiphos-type ligands have also shown excellent performance in achieving high selectivity.[1][6] The steric bulk of the ligand can disfavor the formation of the diarylated product.

-

Catalyst System: A variety of palladium precursors can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. The choice of precursor can influence the activation of the catalyst and the overall reaction efficiency.

-

Base: A strong, non-nucleophilic base is required to deprotonate the coordinated amine. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose. Other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be employed, and their selection may be crucial for substrates with base-sensitive functional groups.[7]

-

Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions. Toluene and 1,4-dioxane are common choices. For bases with low solubility, more polar solvents like N,N-dimethylformamide (DMF) or the use of solvent mixtures may be beneficial.[5]

-

Temperature: The reaction temperature can influence both the reaction rate and the selectivity. Lowering the temperature can sometimes improve the selectivity for monoamination by favoring the reaction at the more activated C2 position.[5]

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound with primary amines. Optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for specific substrates.

General Protocol for Monoamination

Materials:

-

This compound

-

Primary amine (1.1 - 1.5 equivalents)

-

Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., BrettPhos, 1.2 - 6 mol%)

-

Base (e.g., NaOtBu, 1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., toluene, 0.1 - 0.5 M)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware, dried in an oven prior to use

Procedure:

-

To an oven-dried Schlenk tube or reaction vial, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

-

Add this compound to the reaction vessel.

-

Add the anhydrous solvent, followed by the primary amine.

-

Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-amino-6-chloronicotinate.

Screening Conditions for Primary Amines

For optimal results, it is recommended to screen a variety of ligands and bases. The following table provides a starting point for the optimization process.

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |

| 1 | Pd(OAc)₂ (2) | BrettPhos (2.4) | NaOtBu (1.5) | Toluene | 100 |

| 2 | Pd₂(dba)₃ (1) | RuPhos (2.4) | LHMDS (1.5) | 1,4-Dioxane | 90 |

| 3 | Pd(OAc)₂ (3) | Josiphos-type (3.6) | K₃PO₄ (2.0) | DMF | 110 |

| 4 | Pd(OAc)₂ (2) | Xantphos (2.4) | Cs₂CO₃ (2.0) | Toluene | 100 |

Caption: Experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure strictly inert and anhydrous conditions.[5] Use a freshly opened bottle of palladium precursor and ligand. |

| Low reactivity of aryl chloride | Increase catalyst and ligand loading. Screen different, more electron-rich ligands. Increase reaction temperature. | |

| Formation of Di-aminated Product | High reactivity of the mono-aminated product | Use a slight excess of the primary amine (1.1-1.2 equiv.). Lower the reaction temperature.[5] Use a bulkier ligand to sterically hinder the second amination. |

| Hydrodehalogenation | Competing reduction pathway | Ensure anhydrous conditions.[5] Use a slight excess of the amine.[5] Screen different bases, as some sources of NaOtBu can contain impurities that promote this side reaction.[5] |

| Decomposition of Starting Material | Base-sensitive ester group | Use a weaker base such as K₃PO₄ or Cs₂CO₃.[7] Perform the reaction at a lower temperature. |

Conclusion

The Buchwald-Hartwig amination of this compound with primary amines is a highly effective method for the synthesis of valuable 2-amino-6-chloronicotinate building blocks. By carefully selecting the catalyst system, base, and reaction conditions, high yields and excellent regioselectivity for monoamination at the C2 position can be achieved. This guide provides a comprehensive overview and practical protocols to assist researchers in successfully applying this powerful transformation in their synthetic endeavors.

References

Application Note: Strategic Synthesis of Kinase Inhibitors Using the Methyl 2,6-Dichloronicotinate Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently forming the core of small molecule kinase inhibitors that interact with the ATP-binding site's hinge region. Methyl 2,6-dichloronicotinate, in particular, serves as a highly versatile and strategic starting material for the synthesis of diverse kinase inhibitor libraries. Its two chlorine atoms, positioned at C2 and C6, exhibit differential reactivity, enabling selective and sequential functionalization through modern cross-coupling methodologies. This document provides a detailed guide on the synthesis of kinase inhibitors using this scaffold, explaining the rationale behind strategic bond disconnections and offering robust, field-tested protocols for key synthetic transformations.

Introduction: The Strategic Value of the 2,6-Dichloronicotinate Scaffold

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become one of the most important areas of drug discovery.[1][2] The this compound scaffold is an ideal starting point for building kinase inhibitors for several key reasons:

-

Hinge-Binding Motif: The pyridine nitrogen is a potent hydrogen bond acceptor, allowing it to anchor the inhibitor molecule to the "hinge" region of the kinase ATP-binding pocket, a common feature of Type I and Type II inhibitors.

-

Vectors for Diversity: The chlorine atoms at the C2 and C6 positions serve as synthetic handles for introducing a wide range of substituents. These substituents can be tailored to occupy adjacent hydrophobic pockets and solvent-exposed regions of the kinase active site, enabling the fine-tuning of potency and selectivity.

-

Regioselective Functionalization: The C6 position is generally more reactive than the C2 position in palladium-catalyzed cross-coupling reactions. This difference in reactivity, attributable to both electronic effects and reduced steric hindrance, allows for a controlled, stepwise synthesis, building molecular complexity in a predictable manner.

This guide will focus on a sequential cross-coupling strategy, primarily utilizing the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are cornerstones of modern pharmaceutical synthesis.[3][4][5]

Overall Synthetic Strategy & Workflow

The core strategy involves a two-step, regioselective functionalization of the pyridine ring, followed by an optional final modification of the methyl ester. This approach allows for the modular assembly of a three-component inhibitor from a common starting material.

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions based on the specific substrates used. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Regioselective C6 Suzuki-Miyaura Coupling

Causality: The Suzuki-Miyaura coupling is chosen for its exceptional tolerance of various functional groups and its use of generally stable and readily available boronic acids or esters. We target the C6 position first due to its higher reactivity. The choice of a palladium(0) source like Pd(PPh₃)₄ and a suitable base (e.g., Na₂CO₃ or K₃PO₄) is critical for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

Materials:

-

This compound

-

Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equivalents)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., Na₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask.

-

Add the anhydrous solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-6-substituted nicotinate intermediate.

Protocol 2: C2 Buchwald-Hartwig Amination

Causality: Following successful C6 functionalization, the remaining C2 chlorine is activated for a second cross-coupling. The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[3][4] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step, which can be challenging at the sterically hindered C2 position. A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is used to deprotonate the amine.

Materials:

-

2-Chloro-6-substituted nicotinate intermediate (from Protocol 1)

-

Primary or Secondary Amine (1.2 - 2.0 equivalents)

-

Palladium Catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Phosphine Ligand (e.g., XPhos, 2-6 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.5 - 2.5 equivalents)

-

Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

-

Inside a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), ligand (e.g., XPhos, 0.04 equiv), and base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk tube.

-

Add the 2-chloro-6-substituted nicotinate intermediate (1.0 equiv).

-

Add anhydrous toluene or dioxane via syringe.

-

Finally, add the desired amine (1.2 equiv) via syringe.

-

Seal the tube and heat the reaction mixture to 90-110 °C in an oil bath with stirring.

-

Monitor the reaction by TLC or LC-MS. Reactions typically require 6-24 hours.

-

After completion, cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

-

Dry the organic layer, filter, and concentrate. Purify the residue by flash chromatography to obtain the fully substituted pyridine product.

Data Presentation: Building a Virtual Library

The modularity of this synthetic approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[6][7][8] The table below illustrates a hypothetical matrix of compounds that can be synthesized using the described protocols.

| Entry | R¹ Group (from Suzuki) | R² Group (from Buchwald-Hartwig) | Expected Yield Range (%) | Hypothetical Kinase IC₅₀ (nM) |

| 1 | Phenyl | Aniline | 50-70 | 150 |

| 2 | 4-Methoxyphenyl | Aniline | 55-75 | 85 |

| 3 | 3-Pyridyl | Aniline | 45-65 | 120 |

| 4 | Phenyl | 3-Fluoroaniline | 50-70 | 95 |

| 5 | 4-Methoxyphenyl | 3-Fluoroaniline | 60-80 | 40 |

| 6 | 3-Pyridyl | 3-Fluoroaniline | 45-65 | 70 |

Yields and IC₅₀ values are illustrative and will vary based on specific substrates and assays.

Visualization of a Specific Synthetic Route

The following diagram illustrates the synthesis of a hypothetical kinase inhibitor, demonstrating the sequential addition of diversity elements.

Caption: Specific synthetic route example.

Conclusion and Future Directions

The this compound scaffold provides a reliable and flexible platform for the synthesis of kinase inhibitors. The differential reactivity of the two chlorine atoms enables a controlled and modular approach to building molecular complexity. By leveraging powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, medicinal chemists can efficiently generate large libraries of compounds for SAR studies. Further diversification can be achieved by modifying the methyl ester to an amide or other functional groups, potentially accessing new interactions within the kinase active site and improving pharmacokinetic properties. This strategic approach continues to be a valuable tool in the quest for novel and selective kinase inhibitor drugs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure-Activity Relationships of DCLK1 Kinase Inhibitors Based on a 5,11-Dihydro-6 H-benzo[ e]pyrimido[5,4- b][1,4]diazepin-6-one Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - Synthesis and StructureâActivity Relationships of DCLK1 Kinase Inhibitors Based on a 5,11-Dihydroâ6Hâbenzo[e]pyrimido[5,4âb][1,4]diazepin-6-one Scaffold - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

Application Note: Leveraging Methyl 2,6-dichloronicotinate for the Synthesis of Novel Substituted Nicotinic Acid Esters

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview and detailed protocols for utilizing Methyl 2,6-dichloronicotinate as a versatile scaffold in the synthesis of substituted nicotinic acid esters. Nicotinic acid and its derivatives are pivotal pharmacophores found in numerous therapeutic agents.[1][2][3] This document explores the strategic application of modern palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to selectively functionalize the pyridine ring. By explaining the underlying reaction mechanisms and providing robust, step-by-step protocols, this guide serves as a practical resource for researchers engaged in medicinal chemistry and novel compound synthesis.

Introduction: The Significance of Nicotinic Acid Esters

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in medicinal chemistry.[1][3] Their presence is widespread in pharmaceuticals targeting a range of conditions, including cardiovascular diseases, inflammatory disorders, and neurological conditions.[4][5] The ester derivatives, in particular, are often employed to modulate physicochemical properties such as solubility and bioavailability, or to act as prodrugs.[]

This compound is an exceptionally useful starting material for creating diverse libraries of these compounds. The two chlorine atoms on the pyridine ring are strategically positioned for differential reactivity in cross-coupling reactions, allowing for the sequential and regioselective introduction of various substituents.[7] This guide focuses on palladium-catalyzed methods, which have become the gold standard for their high efficiency, functional group tolerance, and predictable outcomes.[8][9]

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle that typically involves a palladium(0) species as the active catalyst.[10][11] The cycle can be broken down into three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12]

-

Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-halide bond (e.g., C-Cl) of the this compound. This oxidizes the palladium from the 0 to the +2 state.[12]

-

Transmetalation: The second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[10][13] In reactions like Suzuki coupling, this step is often facilitated by a base.[14]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product. This step regenerates the Pd(0) catalyst, which can then re-enter the cycle.[10][12]

Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application & Protocols: Synthesizing Substituted Nicotinic Acid Esters

The differential reactivity of the chlorine atoms at the C2 and C6 positions of this compound can be exploited. Generally, the C6 position is more electron-deficient and thus more reactive towards nucleophilic attack and oxidative addition. However, steric factors and the specific catalyst/ligand system can influence regioselectivity.[15][16] The following protocols provide frameworks for common transformations.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[14][17] It is renowned for its mild conditions and tolerance of a wide variety of functional groups.[18]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of Methyl 2-chloro-6-phenylnicotinate

-

Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), Phenylboronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).

-

Catalyst Addition: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Degassing: Add a solvent mixture of Toluene and Water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a brine solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired product.

| Component | Molar Eq. | Purpose |

| This compound | 1.0 | Starting Material (Electrophile) |